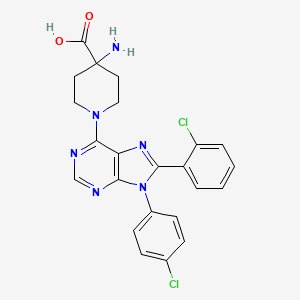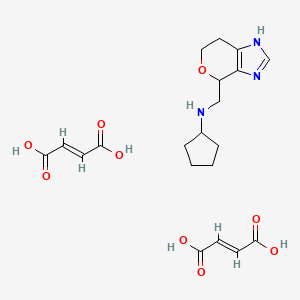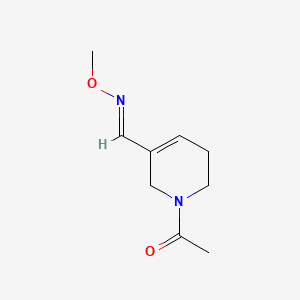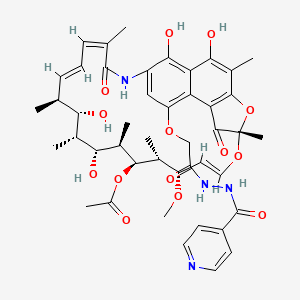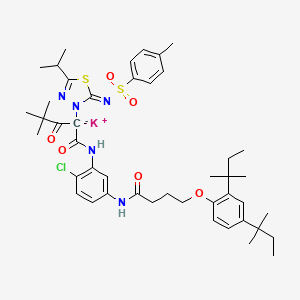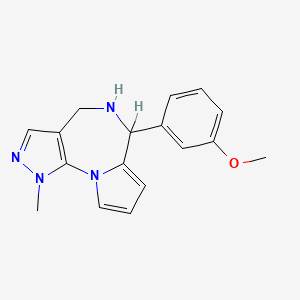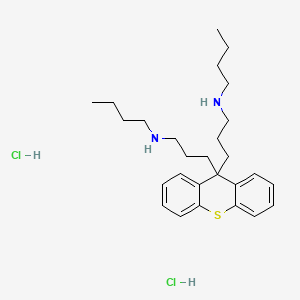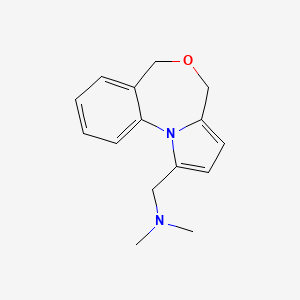
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the regioselective dimetallation and carboxylation of precursor compounds to form the desired heterocyclic structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-4,6-dione
- 4,4,6,6-Tetramethyl-4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepine
Uniqueness
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88442-94-8 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
1-(4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18N2O/c1-16(2)9-13-7-8-14-11-18-10-12-5-3-4-6-15(12)17(13)14/h3-8H,9-11H2,1-2H3 |
InChI-Schlüssel |
UTIJXJZZACNXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C2N1C3=CC=CC=C3COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


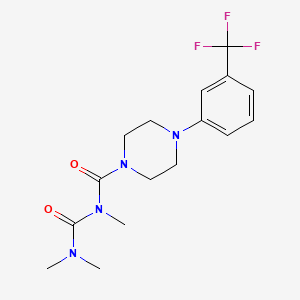

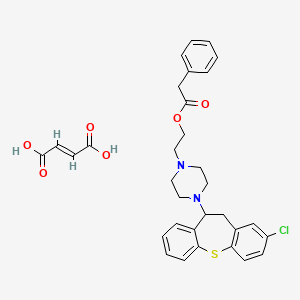
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
